Product packaging for 3-Methyl-4-phenylisoxazole(Cat. No.:)

3-Methyl-4-phenylisoxazole

Cat. No.: B12867068
M. Wt: 159.18 g/mol
InChI Key: HTSGAODELQKLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-phenylisoxazole is a high-purity chemical reagent of significant interest in advanced materials and pharmaceutical research . The phenylisoxazole scaffold is a versatile building block recognized for its valuable photophysical properties and its presence in pharmacologically active molecules . In materials science, phenylisoxazole derivatives demonstrate strong absorption in the ultraviolet (UV) region and have been investigated as potential components for organic solar cells, particularly as UV-blocking and hole-transporting layers to enhance device longevity and performance . Their structural motif contributes to the development of organogels, liquid crystalline materials for displays, and molecular wires . Medicinal chemistry research leverages the phenylisoxazole core as a key pharmacophore in drug discovery. This structure is found in compounds evaluated for a range of biological activities, including antitumor, antimicrobial, and antiviral properties . Furthermore, the methyl-isoxazole structure is a known feature in certain pharmaceuticals, underscoring its relevance in the design of bioactive molecules . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a foundational intermediate for synthesizing more complex derivatives or for studying its intrinsic properties in various experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B12867068 3-Methyl-4-phenylisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methyl-4-phenyl-1,2-oxazole

InChI

InChI=1S/C10H9NO/c1-8-10(7-12-11-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

HTSGAODELQKLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4 Phenylisoxazole and Its Derivatives

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several robust synthetic routes. youtube.com These methods primarily involve either the concerted formation of multiple bonds through cycloaddition or the stepwise cyclization of a linear precursor.

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for constructing the isoxazole ring. nih.govnih.gov This approach involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. nih.govnih.gov The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. organic-chemistry.org

Nitrile oxides can be generated in situ from various precursors, including aldoximes (via oxidation with agents like N-chlorosuccinimide, NCS) or hydroximoyl chlorides (via dehydrohalogenation with a base). nih.govnih.govnih.gov The choice of substituents on both the nitrile oxide and the alkyne determines the substitution pattern of the resulting isoxazole. For the synthesis of 3,4-disubstituted isoxazoles, a substituted nitrile oxide reacts with a terminal or internal alkyne. A notable metal-free strategy involves an enamine-triggered [3+2] cycloaddition, where aldehydes and N-hydroximidoyl chlorides react in the presence of triethylamine (B128534) to form dihydroisoxazole (B8533529) intermediates, which are then oxidized to yield 3,4-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgthieme-connect.comijpca.org

This method is highly versatile and tolerates a wide range of functional groups, providing excellent yields across diverse substrates. organic-chemistry.org The mechanism proceeds through the formation of nitrile oxide and enamine intermediates, followed by cycloaddition and subsequent oxidation. organic-chemistry.org

Table 1: Examples of Enamine-Triggered [3+2] Cycloaddition for 3,4-Disubstituted Isoxazoles
Aldehyde (R1)N-hydroximidoyl chloride (R2)Yield (%)
PhenylPhenyl92
4-ChlorophenylPhenyl95
4-NitrophenylPhenyl99
4-MethoxyphenylPhenyl85
Phenyl4-Chlorophenyl90
Phenyl4-Nitrophenyl96

Data sourced from research on enamine-triggered [3+2] cycloaddition reactions. organic-chemistry.org

One of the most established and fundamental methods for isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632), often referred to as the Claisen isoxazole synthesis. youtube.comnih.gov The reaction proceeds through the initial formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

This approach is particularly relevant for synthesizing 3-methyl-4-phenylisoxazole precursors. For instance, the reaction of a β-ketoester like ethyl acetoacetate (B1235776) with hydroxylamine is a common route to form the 3-methylisoxazol-5-one core, which can be further functionalized. nih.gov However, a significant challenge with this classical method is the potential for forming regioisomeric mixtures, especially with unsymmetrical 1,3-dicarbonyls, which can lead to poor selectivity. nih.gov The reaction conditions, such as pH, can influence the product distribution. nih.gov For example, reacting aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov

Regioselective Synthesis Strategies for 3,4-Disubstituted Isoxazole Cores

Achieving regiochemical control is paramount in the synthesis of specifically substituted isoxazoles like this compound. The development of strategies to selectively introduce substituents at the C-3 and C-4 positions is a key focus of modern synthetic efforts.

The regioselectivity of isoxazole synthesis from linear precursors can be controlled by modifying the substrate and the reaction conditions. nih.gov A successful strategy involves the use of β-enamino diketones, which are reacted with hydroxylamine hydrochloride. By carefully selecting the reaction conditions, such as the solvent and the use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂), specific regioisomers can be selectively obtained. nih.gov For example, the use of BF₃·OEt₂ in acetonitrile (B52724) was shown to regioselectively produce 3,4-disubstituted isoxazoles from β-enamino diketones. nih.gov

Another powerful approach for the regioselective synthesis of 3,4-disubstituted isoxazoles is the [3+2] cycloaddition of nitrile oxides to enamines, which are generated in situ from aldehydes. thieme-connect.com This method provides high yields and excellent regioselectivity, avoiding the formation of other isomers. organic-chemistry.orgthieme-connect.com Similarly, a chalcone-rearrangement strategy has been developed for the regioselective synthesis of 3,4-disubstituted isoxazoles from γ-ketoacetals and hydroxylamine hydrochloride. thieme-connect.com

Table 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole Mediated by BF₃·OEt₂
EntryBF₃·OEt₂ (equiv.)SolventRegioselectivity (3,4-isomer : other)Isolated Yield (%)
11.0CH₂Cl₂60:4070
21.5CH₂Cl₂75:2575
32.0CH₂Cl₂100:082
42.0MeCN100:091
52.0THF80:2078

Data adapted from studies on the cyclocondensation of β-enamino diketones. nih.gov

Direct functionalization of a pre-formed isoxazole ring is an alternative strategy for introducing substituents at specific positions. semanticscholar.org This can be achieved through methods like C-H activation or transition metal-catalyzed cross-coupling reactions. nih.govsemanticscholar.org While the isoxazole ring can be labile under certain conditions, targeted reactions have been developed. For instance, C-H arylation has been used to functionalize the C-5 position of 3,4-disubstituted isoxazoles. nih.gov

The electronic properties of the isoxazole ring can be exploited for targeted functionalization. The presence of an electron-withdrawing substituent at the C-4 position can activate the C4-C5 bond, making it susceptible to reactions like Michael addition. researchgate.net Another method involves the regioselective cleavage of fused ring systems to unmask a functionalized 3,4-disubstituted isoxazole. For example, pyrano[3,4-c]isoxazole derivatives can be treated with boron trihalides to selectively cleave a C-O bond, furnishing 3,4-disubstituted isoxazoles that can be further modified. tandfonline.com

Green Chemistry Approaches in the Synthesis of this compound Analogues

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing greener synthetic routes for isoxazole analogues. bohrium.comniist.res.in These methods aim to reduce the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency. bohrium.commdpi.com

Several green techniques have been successfully applied to isoxazole synthesis:

Ultrasonic Irradiation : Sonochemistry has emerged as an effective tool to accelerate reactions, increase yields, and enable milder reaction conditions, often reducing the need for toxic catalysts or solvents. mdpi.com

Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times and improve yields in the synthesis of isoxazole derivatives, such as the multicomponent synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. nih.govmdpi.com

Use of Green Solvents : Replacing traditional volatile organic solvents with environmentally benign alternatives like water or glycerol (B35011) is a key green strategy. bohrium.comsemnan.ac.ir Three-component reactions to form isoxazolones have been efficiently carried out in water. semnan.ac.ir

Solvent-Free Conditions : Performing reactions without a solvent, often with grinding or catalysis by solid-supported reagents, minimizes waste and simplifies product purification. bohrium.comnih.gov An agro-waste extract has been used as an efficient catalyst for isoxazole synthesis under solvent-free conditions, achieving high yields. nih.gov

Natural Energy Sources : The use of natural sunlight as a clean and inexpensive energy source has been demonstrated for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, resulting in high yields and short reaction times. semnan.ac.ir

Table 3: Comparison of Green Synthetic Methods for Isoxazole Analogues
MethodCatalyst/MediumConditionsReaction TimeYield (%)
UltrasoundItaconic AcidRoom Temp3 h90
Agro-waste CatalystWEOFPA/Glycerol60 °CNot specified86-92
SunlightWaterAmbient17-40 min89-97
MicrowaveKBr200 WNot specifiedHigh

Data compiled from various green synthesis reports. nih.govmdpi.comsemnan.ac.irnih.gov

Aqueous Medium Reactions and Catalyst-Free Conditions

The development of synthetic protocols in aqueous media represents a significant advancement in green chemistry, minimizing the reliance on volatile and often toxic organic solvents. For the synthesis of isoxazole derivatives, water can serve as an effective medium, sometimes even enhancing reaction rates and selectivity.

A notable catalyst-free approach for the synthesis of 5-arylisoxazole derivatives, which shares fundamental principles with the formation of this compound, involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. mdpi.com This method is characterized by its mild reaction conditions, typically stirring at 50 °C for a few hours, and offers high yields with a simple work-up procedure that often involves direct filtration of the precipitated product. mdpi.com While this specific example leads to 5-arylisoxazoles, the underlying principle of cyclocondensation with hydroxylamine in an aqueous, catalyst-free system is applicable to the synthesis of other substituted isoxazoles.

The synthesis of 3,4,5-trisubstituted isoxazoles has also been successfully demonstrated in water under mild basic conditions at room temperature. beilstein-journals.org This method utilizes a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones. beilstein-journals.org This approach avoids the need for metal catalysts and high temperatures, offering an environmentally friendly route to complex isoxazoles. beilstein-journals.org The reaction proceeds rapidly, often completing within one to two hours. beilstein-journals.org

Table 1: Catalyst-Free Synthesis of 5-Arylisoxazole Derivatives in Aqueous Medium mdpi.com

Entry Aryl Group Product Yield (%)
1 4-Chlorophenyl 5-(4-Chlorophenyl)isoxazole 93
2 4-Methoxyphenyl 5-(4-Methoxyphenyl)isoxazole 95
3 4-Nitrophenyl 5-(4-Nitrophenyl)isoxazole 96
4 Phenyl 5-Phenylisoxazole 92

Reaction Conditions: 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), water (5 mL), 50 °C, 2 h.

Mechanochemical and Microwave-Assisted Syntheses

To enhance reaction efficiency and reduce energy consumption, mechanochemical and microwave-assisted methods have been explored for the synthesis of isoxazoles. These techniques often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave irradiation has proven to be a powerful tool for accelerating the synthesis of phenylisoxazole derivatives, particularly through 1,3-dipolar cycloaddition reactions. organic-chemistry.orgmdpi.com An efficient, metal-free synthesis of phenylisoxazoles can be achieved by the microwave-assisted 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkynes. semanticscholar.org This method allows for the synthesis of a diverse range of thirty different derivatives with yields ranging from 30% to 93%. semanticscholar.org

In a one-pot, three-component approach, acid chlorides, terminal alkynes, and hydroximinoyl chlorides can be reacted under microwave irradiation to furnish 3,4,5-trisubstituted isoxazoles. organic-chemistry.org Dielectric heating dramatically reduces the reaction time from days to just 30 minutes and improves yields by minimizing the formation of byproducts. organic-chemistry.org This catalyst-free microwave-assisted protocol has been successfully applied to the synthesis of various bis-isoxazole ethers, achieving yields between 31% and 92%. nih.gov

Mechanochemical grinding has also been investigated as a green alternative for the synthesis of related isoxazol-5(4H)-one derivatives, suggesting its potential applicability for the synthesis of the isoxazole core by providing the necessary energy for the reaction through mechanical force, thus avoiding bulk solvents. nih.gov

Table 2: Microwave-Assisted Synthesis of Phenylisoxazole Derivatives organic-chemistry.orgsemanticscholar.org

Synthesis Type Reactants Conditions Yield Range Ref.
1,3-Dipolar Cycloaddition Aldoximes, Alkynes Microwave, Metal-free 30-93% semanticscholar.org

Catalytic Methodologies for Enhanced Efficiency (e.g., Ag/SiO2, Organocatalysis)

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of isoxazole derivatives, both heterogeneous metal-based catalysts and organocatalysts have been effectively employed.

A highly efficient and environmentally friendly method for the synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones, a class of compounds closely related to this compound, utilizes a heterogeneous Ag/SiO2 catalyst in water at room temperature. researchgate.net This protocol involves a three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net The Ag/SiO2 catalyst demonstrates excellent activity, providing the desired products in high yields (88–93%) within short reaction times (< 1 hour). researchgate.net A key advantage of this system is the catalyst's reusability; it can be easily recovered and reused for up to seven cycles with only a marginal loss of activity. researchgate.net

Organocatalysis offers a metal-free alternative, employing small organic molecules to catalyze reactions. The synthesis of 3,4-disubstituted isoxazoles can be achieved through an enamine-triggered [3+2] cycloaddition reaction. organic-chemistry.org In this process, an aldehyde reacts with a secondary amine catalyst (e.g., pyrrolidine) to form a reactive enamine intermediate, which then undergoes cycloaddition with a nitrile oxide precursor. organic-chemistry.org This method is high-yielding (77-99%) and highly regioselective. organic-chemistry.org Various organocatalysts, such as tartaric acid, have also been successfully used for the synthesis of related isoxazol-5(4H)-ones in aqueous media, highlighting the versatility of this approach. researchgate.net

Synthesis of Key Intermediates and Advanced Precursors for this compound Derivatization

The functionalization of the this compound core often requires the synthesis of advanced precursors bearing reactive groups. These intermediates, such as carboxylic acids or halogenated derivatives, are pivotal for introducing further structural diversity and developing new chemical entities.

Preparation of Isoxazole Carboxylic Acid Derivatives relevant to this compound

Isoxazole carboxylic acids are crucial intermediates, as the carboxylic acid group can be readily converted into a wide array of other functional groups (e.g., esters, amides, acid chlorides). The synthesis of these derivatives typically involves the cyclocondensation of a β-ketoester with a source of hydroxylamine.

For instance, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate can be synthesized by reacting benzaldehyde (B42025) oxime with ethyl acetoacetate in the presence of chloramine-T in ethanol. researchgate.net The resulting ester can then be hydrolyzed to the corresponding 5-methyl-3-phenylisoxazole-4-carboxylic acid using a base such as sodium hydroxide, followed by acidification. researchgate.net

A general and versatile method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of an enamino ester (derived from a β-ketoester like ethyl acetoacetate and a secondary amine like pyrrolidine) with a primary nitro compound in the presence of phosphorus oxychloride. orgsyn.org The resulting ester can be hydrolyzed to the carboxylic acid. This method is noted for producing pure products free from positional isomers. orgsyn.org

The synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride, a highly reactive derivative, is achieved by treating 3-phenyl-5-methylisoxazole-4-carboxylic acid with reagents like bis(trichloromethyl) carbonate in an organic solvent. google.com

Table 3: Synthesis of Key Isoxazole Carboxylic Acid Intermediates

Compound Name Key Reactants Method Ref.
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Benzaldehyde oxime, Ethyl acetoacetate, Chloramine-T Cyclocondensation researchgate.net
5-Methyl-3-phenylisoxazole-4-carboxylic acid Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, NaOH Hydrolysis researchgate.net
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Ethyl β-pyrrolidinocrotonate, 1-Nitropropane, POCl₃ Cyclocondensation orgsyn.org

Introduction of Halogenated or Other Reactive Functionalities

The introduction of halogen atoms onto the isoxazole or the phenyl ring provides a synthetic handle for further modifications, most notably through cross-coupling reactions.

Direct halogenation at the C-4 position of the isoxazole ring is a common strategy. The C-4 halogenation of 3,5-disubstituted isoxazoles can be conveniently achieved using N-halosuccinimides such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in acetic acid. elsevierpure.com For certain substrates, the addition of a strong acid catalyst may be required to facilitate efficient halogenation. elsevierpure.com In some cases, electrophilic ring-opening halogenation of isoxazoles can occur, for example, when treated with NBS in hexafluoroisopropanol (HFIP), leading to ring-opened brominated products. nih.gov

Alternatively, halogenation can be directed to the phenyl ring. The conditions for this reaction determine the position of substitution. For instance, benzylic bromination, which would occur on the methyl group at the 3-position, can be achieved using NBS with a radical initiator. masterorganicchemistry.com Electrophilic aromatic substitution on the phenyl ring, using elemental bromine with a Lewis acid catalyst, would lead to bromination at the ortho and para positions relative to the isoxazole substituent. wku.edu

Table 4: Halogenation Methods for Isoxazole Derivatives

Reagent Position of Halogenation Substrate Type Conditions Ref.
N-Bromosuccinimide (NBS) C-4 of Isoxazole Ring 3,5-Diarylisoxazoles Acetic Acid elsevierpure.com
N-Chlorosuccinimide (NCS) C-4 of Isoxazole Ring 3,5-Diarylisoxazoles Acetic Acid elsevierpure.com
N-Iodosuccinimide (NIS) C-4 of Isoxazole Ring 3,5-Diarylisoxazoles Acetic Acid, H₂SO₄ elsevierpure.com
N-Bromosuccinimide (NBS) Benzylic (Methyl Group) Aromatic with alkyl group Radical Initiator masterorganicchemistry.com

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Phenylisoxazole

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems, offering a balance between accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For isoxazole (B147169) derivatives, DFT calculations, often using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with basis sets such as 6-311G, are standard for predicting molecular properties. researchgate.netnih.govnih.gov

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 3-Methyl-4-phenylisoxazole, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound Note: The following data are illustrative examples based on typical values for related phenylisoxazole structures, as specific published data for this compound were not found in the searched literature. Calculations would typically be performed at the B3LYP/6-311G(d,p) level of theory.

ParameterBond/AngleHypothetical Value
Bond Lengths (Å)
Isoxazole C=N1.30
Isoxazole N-O1.41
Isoxazole C-O1.35
Isoxazole C-C (ring)1.39
Isoxazole C-C (phenyl)1.48
**Bond Angles (°) **
C-N-O110.0
N-O-C106.0
O-C-C111.0
Dihedral Angle (°)
Phenyl-Isoxazole45.0 - 60.0

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgirjweb.com A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For aromatic and heterocyclic compounds, this gap is critical for predicting charge transfer interactions within the molecule. irjweb.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.gov For this compound, the MEP would likely show negative potential around the electronegative oxygen and nitrogen atoms of the isoxazole ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound Note: These values are illustrative, based on general principles and data for similar heterocyclic compounds. Specific experimental or high-level computational data for this compound is not available in the cited literature.

PropertyHypothetical ValueSignificance
EHOMO -6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 5.0 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability. wikipedia.orgirjweb.com

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. nih.gov These calculations are instrumental in assigning the vibrational modes observed in experimental spectra. nih.gov

For this compound, DFT calculations can predict the frequencies of characteristic vibrations, such as C-H stretching of the phenyl and methyl groups, C=N and C=C stretching within the isoxazole and phenyl rings, and the N-O stretching of the isoxazole ring. ajchem-a.com To improve the agreement between calculated and experimental frequencies, computed harmonic frequencies are often multiplied by a scaling factor. ajchem-a.comresearchgate.net A Potential Energy Distribution (PED) analysis is typically performed to provide a detailed assignment of each vibrational mode. nih.gov

Table 3: Hypothetical Vibrational Frequencies for this compound Note: The assignments and wavenumbers are representative examples for phenylisoxazole structures. Specific data for the title compound were not found.

Vibrational ModeHypothetical Wavenumber (cm-1)Region
C-H Stretch (Aromatic) 3100 - 3000High-frequency region ajchem-a.com
C-H Stretch (Methyl) 2980 - 2900High-frequency region
C=N / C=C Stretch (Ring) 1610 - 1450Fingerprint region ajchem-a.com
N-O Stretch 1420 - 1380Fingerprint region
C-O Stretch 1250 - 1200Fingerprint region ajchem-a.com

Quantum Chemical Descriptors for Reactivity and Interaction Analysis

Beyond structural and electronic properties, computational chemistry can predict a molecule's reactivity through various quantum chemical descriptors. These tools help to identify which parts of the molecule are most likely to participate in chemical reactions.

Fukui functions are used within DFT to identify the most reactive sites in a molecule. They describe how the electron density at a specific point changes with the addition or removal of an electron. This analysis helps pinpoint the atoms most susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.net For this compound, Fukui function analysis would likely identify the nitrogen and oxygen atoms as potential sites for electrophilic interaction, while certain carbon atoms on the rings could be highlighted as sites for nucleophilic attack.

Computational chemistry is invaluable for mapping the potential energy surface of a chemical reaction, allowing for the exploration of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect reactants and products. nih.gov

For this compound, theoretical studies could investigate its formation, such as through [3+2] cycloaddition reactions, which are common for synthesizing isoxazole rings. nih.gov By calculating the energies of transition states, activation barriers can be determined, providing insight into the reaction kinetics and the feasibility of different pathways. Such studies could elucidate the regioselectivity and stereoselectivity of reactions involving the isoxazole core.

Molecular Dynamics and Intermolecular Interaction Studies

Molecular dynamics simulations of isoxazole-containing compounds are often employed to investigate their interactions with biological macromolecules, such as enzymes. rsc.orgmdpi.com These studies can elucidate the binding modes and stability of the ligand-receptor complexes, which is crucial in the design of new therapeutic agents. rsc.orgmdpi.com For instance, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity. nih.govacs.org

Intermolecular interactions play a pivotal role in the crystal packing and, consequently, the physicochemical properties of this compound and related compounds. The analysis of crystal structures of phenylisoxazole derivatives reveals the prevalence of various non-covalent interactions, including hydrogen bonds, C–H···π interactions, and π–π stacking. nih.gov

The relative contributions of different intermolecular contacts to the Hirshfeld surface can be summarized in the following table, which is representative of the types of interactions observed in phenylisoxazole derivatives.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H41.0
C···H23.2
O···H18.7
N···H9.2
C···C1.6

This table is based on data for a related compound, ethyl 5-phenylisoxazole-3-carboxylate, and illustrates the typical distribution of intermolecular contacts in phenylisoxazole derivatives. nih.gov

The study of intermolecular interactions also extends to the solution phase. For instance, the hydrogen bonding interactions between isoxazole derivatives and water molecules have been investigated using ab initio and DFT methods. researchgate.net These studies provide insights into the solvation process and the role of the solvent in mediating intermolecular interactions. researchgate.net

In the context of this compound, it is anticipated that the phenyl and isoxazole rings would facilitate π–π stacking interactions, while the methyl group and the aromatic C–H bonds could participate in weaker C–H···π and van der Waals interactions. The nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors. A comprehensive understanding of these interactions is essential for predicting the crystal structure and properties of this compound.

Spectroscopic and Crystallographic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecular connectivity and stereochemistry can be assembled.

In the ¹H NMR spectrum, the methyl protons at the C3 position are expected to appear as a singlet, typically in the upfield region around 2.2-2.5 ppm. The single proton on the C5 position of the isoxazole (B147169) ring would likely resonate as a singlet further downfield. The protons of the phenyl group at the C4 position will exhibit signals in the aromatic region, generally between 7.2 and 7.8 ppm, with their multiplicity depending on the coupling with adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The methyl carbon (C3-CH₃) would appear at the most upfield position. The quaternary carbons of the isoxazole ring (C3 and C4) and the phenyl ring's ipso-carbon would have distinct chemical shifts, while the protonated C5 of the isoxazole and the carbons of the phenyl ring would also show characteristic resonances in the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-4-phenylisoxazole

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)MultiplicityAssignmentPredicted Chemical Shift (ppm)
C3-CH₃~2.3SingletC3-CH₃~10-15
C5-H~8.5SingletC3~160-165
Phenyl H (ortho, meta, para)~7.2-7.8MultipletC4~110-115
C5~155-160
Phenyl C (ipso)~128-132
Phenyl C (ortho, meta, para)~125-130

Note: The predicted values are based on data from analogous isoxazole structures and general principles of NMR spectroscopy.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the stereochemistry and conformation of molecules by identifying protons that are close to each other in space, irrespective of their bonding connectivity. rsc.orgrsc.org A NOESY experiment on this compound would be crucial for establishing the relative orientation of the phenyl and methyl groups with respect to the isoxazole ring.

Key expected NOESY correlations would include:

A cross-peak between the proton at the C5 position of the isoxazole ring and the ortho-protons of the C4-phenyl group. The intensity of this correlation would provide insight into the dihedral angle between the two rings.

A potential correlation between the protons of the C3-methyl group and the proton at the C5 position, which would help to confirm their spatial proximity across the isoxazole ring.

These through-space interactions are critical for building a three-dimensional model of the molecule in solution.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Laser-Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds and functional groups. Based on data from the closely related 4-Allyl-3-methyl-5-phenylisoxazole, characteristic peaks can be predicted. sigmaaldrich.com

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations from the phenyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C bonds within the phenyl ring and the C=N bond of the isoxazole ring are expected in the 1600-1450 cm⁻¹ region.

N-O stretching: The characteristic N-O stretch of the isoxazole ring would likely be found in the 1450-1350 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted phenyl ring would appear in the fingerprint region below 900 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
>3000C-H StretchAromatic (Phenyl)
<3000C-H StretchAliphatic (Methyl)
~1600-1500C=N StretchIsoxazole Ring
~1580-1450C=C StretchAromatic (Phenyl)
~1450-1350N-O StretchIsoxazole Ring
<900C-H Bend (out-of-plane)Aromatic (Phenyl)

Note: The predicted wavenumbers are based on data from analogous isoxazole structures.

Laser-Raman spectroscopy provides complementary vibrational information to FTIR. A study on the closely related compound 5-Methyl-3-phenylisoxazole-4-carboxylic acid has provided experimental and theoretical vibrational frequencies that can be used to predict the Raman spectrum of this compound. iucr.org

The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring. Key Raman shifts would likely correspond to the ring breathing modes of both the phenyl and isoxazole rings. The C-H stretching vibrations would also be visible. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which together define the molecular conformation.

While a crystal structure for this compound is not available in the searched literature, data from 5-Methyl-3-phenylisoxazole-4-carboxylic acid provides valuable insights into the expected structural parameters. researchgate.net The crystal structure of this analogue reveals a monoclinic crystal system. A key feature is the dihedral angle between the phenyl and isoxazole rings, which in the case of the carboxylic acid derivative is 56.64(8)°. This significant twist indicates steric hindrance between the two rings, preventing them from being coplanar. A similar non-planar conformation would be expected for this compound.

The crystal packing in such molecules is typically stabilized by intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Table 3: Expected Crystallographic Parameters for this compound (based on an analogue)

ParameterExpected Value/System
Crystal SystemMonoclinic (predicted)
Dihedral Angle (Phenyl-Isoxazole)~40-60°
Key Bond Lengths (Å)N-O: ~1.42, C=N: ~1.33, C-C (ring): ~1.36-1.44
Stabilizing Interactionsπ-π stacking, C-H···N/O interactions

Note: The expected parameters are based on the published crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. researchgate.net

Crystal Structure Determination and Crystallographic Parameters

A notable example, 5-methyl-3-phenylisoxazole-4-carboxylic acid, was found to crystallize in a monoclinic system with the space group P2₁/n. nih.govresearchgate.net The unit cell parameters were determined to be a = 11.953 Å, b = 5.981 Å, and c = 14.142 Å, with a β angle of 105.548°. nih.govresearchgate.net The volume of the unit cell, containing four molecules (Z=4), is 974.0 ų. nih.govresearchgate.net

Table 1: Crystallographic Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid
ParameterValue nih.govresearchgate.net
Empirical FormulaC₁₁H₉NO₃
Formula Weight203.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.953 (4)
b (Å)5.981 (2)
c (Å)14.142 (5)
β (°)105.548 (6)
Volume (ų)974.0 (6)
Z4
Temperature (K)273

Analysis of Intramolecular Torsion Angles and Molecular Conformation

The conformation of a molecule is defined by the rotation around its single bonds, which can be quantified by torsion angles. In the case of phenylisoxazole derivatives, a key conformational feature is the relative orientation of the phenyl and isoxazole rings.

For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the dihedral angle between the phenyl and isoxazole rings is 56.64°. nih.govresearchgate.netnih.gov This significant twist indicates a non-planar conformation in the solid state. The isoxazole ring itself adopts a syn-clinal conformation relative to the phenyl ring, as described by a C1-C6-C7-N8 torsion angle of -54.40°. nih.gov In contrast, the carboxylic acid group is nearly coplanar with the isoxazole ring, showing a C7-C12-C13-O15 torsion angle of just -3.3°. nih.govresearchgate.netnih.gov

Table 2: Key Torsion and Dihedral Angles in 5-Methyl-3-phenylisoxazole-4-carboxylic acid
DescriptionAngle (°)Reference
Dihedral angle between phenyl and isoxazole rings56.64 (8) nih.govresearchgate.netnih.gov
Torsion angle (C1-C6-C7-N8)-54.40 (19) nih.gov
Torsion angle of carboxy group (C-C-C-O)-3.3 (2) nih.govresearchgate.netnih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, pairs of molecules are linked into head-to-head dimers by O—H⋯O hydrogen bonds. nih.govresearchgate.net These dimers are further connected by weaker C—H⋯N hydrogen bonds. nih.govresearchgate.net Additionally, π–π stacking interactions are observed between the phenyl rings of adjacent dimers, with a centroid–centroid distance of 3.9614 Å. nih.govresearchgate.net These combined interactions link the dimers into a stable three-dimensional network. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. rsc.org This technique is routinely used to characterize newly synthesized phenylisoxazole derivatives. rsc.orgrsc.org

For example, the HRMS analysis of a related compound, 4-allyl-3-methyl-5-phenylisoxazole, using electrospray ionization (ESI), yielded an [M+H]⁺ ion at m/z 200.1076. rsc.org This experimental value is in excellent agreement with the calculated value of 200.1070 for the protonated molecule (C₁₃H₁₄NO), confirming its elemental composition. rsc.org Analysis of the fragmentation patterns in the mass spectrum can further provide valuable information about the compound's structure.

Advanced Research Directions and Perspectives in 3 Methyl 4 Phenylisoxazole Chemistry

Rational Design of Novel Chemical Entities Incorporating the 3-Methyl-4-phenylisoxazole Scaffold

The rational design of new molecules centered around the this compound core is a key area of contemporary research, aiming to create compounds with tailored biological activities and specific physicochemical properties. This approach moves beyond traditional, serendipitous discovery and instead relies on a deep understanding of structure-activity relationships (SAR) to inform the design of next-generation derivatives.

A primary strategy involves the exploration of the chemical space around the 3-methyl and 4-phenyl substituents. For instance, the phenyl group at the 4-position is a prime site for modification. Researchers can systematically introduce a variety of substituents—electron-donating, electron-withdrawing, and sterically diverse groups—to probe interactions with biological targets. The antibacterial activity of related 4-nitro-3-phenylisoxazole derivatives, for example, has been shown to be influenced by the substitution pattern on the phenyl ring, with ortho-substituted derivatives often exhibiting different activities compared to their meta- or para-substituted counterparts. researchgate.net This highlights the importance of positional isomerism in modulating biological efficacy.

Another avenue in rational design is the concept of molecular hybridization, where the this compound scaffold is combined with other known pharmacophores. This can lead to the development of hybrid molecules with dual or synergistic modes of action. For instance, linking the isoxazole (B147169) core to other heterocyclic systems known for specific biological activities can generate novel compounds with enhanced potency or selectivity.

The following table summarizes key considerations in the rational design of novel this compound derivatives:

Design StrategyKey ConsiderationsPotential Outcomes
Substituent Modification Electronic effects (electron-donating/withdrawing groups), Steric hindrance, Lipophilicity, Hydrogen bonding capacityEnhanced biological activity, Improved pharmacokinetic properties, Increased target selectivity
Scaffold Hopping Replacement of the isoxazole core with other bioisosteric ringsNovel intellectual property, Altered physicochemical properties, Different biological target engagement
Molecular Hybridization Covalent linking of the isoxazole scaffold to other pharmacophoresDual-acting or synergistic compounds, Novel mechanisms of action, Overcoming drug resistance
Conformational Restriction Introduction of rigid linkers or cyclic structuresIncreased binding affinity, Enhanced selectivity, Reduced off-target effects

By systematically applying these design principles, researchers can more efficiently navigate the vast chemical space to identify promising new chemical entities based on the this compound framework.

Development of Advanced Synthetic Methodologies for Diversification and Functionalization

The synthesis of a diverse library of this compound derivatives is crucial for exploring their full potential in various applications. Modern synthetic organic chemistry offers a plethora of advanced methodologies to achieve this, moving beyond classical approaches to embrace more efficient, versatile, and sustainable techniques.

One of the most powerful and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction. nih.gov This reaction typically involves the cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound derivatives, this would involve the reaction of acetonitrile (B52724) oxide with a substituted phenylacetylene. Advanced iterations of this methodology focus on improving regioselectivity, reaction conditions, and substrate scope. For instance, the in-situ generation of nitrile oxides from oximes using mild oxidizing agents can avoid the handling of potentially unstable intermediates. nih.gov

Furthermore, modern synthetic techniques are being employed to enhance the efficiency and environmental friendliness of these reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of isoxazole derivatives. Similarly, continuous flow chemistry offers advantages in terms of scalability, safety, and process control for the production of these compounds.

The functionalization of the pre-formed this compound core is another important aspect of diversification. Late-stage functionalization techniques, which allow for the introduction of new chemical groups into a complex molecule at a late step in the synthesis, are particularly valuable. These methods can provide rapid access to a wide range of analogs from a common intermediate.

The table below highlights some advanced synthetic methodologies applicable to the diversification of the this compound scaffold:

MethodologyDescriptionAdvantages
[3+2] Cycloaddition Reaction of a nitrile oxide with an alkyne to form the isoxazole ring.High efficiency, good control over substitution patterns.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved yields, enhanced reaction purity.
Continuous Flow Chemistry Performing chemical reactions in a continuously flowing stream.Improved safety, scalability, and process control.
Late-Stage Functionalization Introduction of functional groups at a late stage of the synthesis.Rapid access to a diverse range of analogs from a common precursor.
Photoredox Catalysis Use of light to initiate chemical transformations.Mild reaction conditions, access to unique reactivity patterns.

The continued development and application of these advanced synthetic methods will be instrumental in unlocking the full potential of the this compound scaffold in the discovery of new functional molecules.

In-Depth Mechanistic Investigations of Isoxazole-Based Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is fundamental for optimizing existing synthetic routes and developing novel chemical transformations. In-depth mechanistic investigations provide crucial insights into the factors that control reaction outcomes, such as regioselectivity, stereoselectivity, and efficiency.

The [3+2] cycloaddition reaction, a cornerstone of isoxazole synthesis, has been the subject of extensive mechanistic studies. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition state structures and activation energies of these reactions. nih.gov These studies have revealed that the regioselectivity of the cycloaddition between a nitrile oxide and an alkyne is governed by a complex interplay of electronic and steric factors. nih.govnih.gov For the formation of 4-substituted-3-phenylisoxazoles, the nucleophilic attack of the oxygen atom of the nitrile oxide on the more electrophilic carbon of the alkyne is a key determinant of the regiochemical outcome. nih.gov

Experimental mechanistic studies also play a vital role. These can involve kinetic studies to determine reaction orders and activation parameters, as well as isotopic labeling experiments to trace the fate of individual atoms throughout the reaction. For example, in the formation of 4-nitro-3-phenylisoxazoles, complementary experiments have been used to support a proposed mechanism involving the initial chlorination of an oxime, followed by dehydrochlorination to form a nitrile oxide intermediate, which then undergoes cycloaddition. nih.gov

Beyond the synthesis of the isoxazole ring, the reactivity of the this compound core itself is a subject of mechanistic inquiry. The isoxazole ring can undergo various transformations, such as ring-opening reactions under reductive or basic conditions, which can be exploited for the synthesis of other heterocyclic systems or functionalized acyclic compounds. Understanding the mechanisms of these transformations is key to harnessing their synthetic potential.

The following table outlines common approaches for in-depth mechanistic investigations of isoxazole-based transformations:

Investigative ApproachTechniquesInsights Gained
Computational Chemistry Density Functional Theory (DFT), Ab initio calculationsTransition state geometries, Activation energies, Reaction pathways, Electronic effects
Kinetic Studies Reaction rate measurements, Determination of rate lawsReaction orders, Activation parameters, Identification of rate-determining steps
Isotopic Labeling Use of isotopically labeled reactantsTracing of atomic pathways, Elucidation of bond-forming and bond-breaking steps
Intermediate Trapping Use of trapping agents to capture reactive intermediatesIdentification of transient species, Confirmation of proposed reaction pathways

Through a combination of these computational and experimental approaches, a detailed picture of the reaction mechanisms governing the chemistry of this compound can be constructed, paving the way for more rational and efficient synthetic strategies.

Synergistic Integration of Computational and Experimental Paradigms in Chemical Discovery

The modern discovery and development of novel chemical entities based on the this compound scaffold is greatly accelerated by the synergistic integration of computational and experimental approaches. This paradigm allows for a more efficient and targeted exploration of chemical space, reducing the time and resources required for the identification of promising lead compounds.

Computational chemistry plays a crucial role in the initial stages of the discovery process. Techniques such as molecular docking and virtual screening can be used to predict the binding affinity of virtual libraries of this compound derivatives to specific biological targets. researchgate.net These in silico methods help to prioritize which compounds to synthesize and test experimentally, thereby focusing laboratory efforts on the most promising candidates. Furthermore, computational tools can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new designs, allowing for the early deselection of compounds with unfavorable profiles.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of this compound derivatives. researchgate.netcsic.es These calculations can provide insights into molecular properties such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charges, which can be correlated with experimental observations of reactivity and biological activity. researchgate.netcsic.es

The computational predictions are then validated and refined through experimental work. The synthesis of the prioritized compounds is followed by their characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. researchgate.net The biological activity of the synthesized compounds is then evaluated through in vitro and in vivo assays.

The experimental data feeds back into the computational models, allowing for their refinement and improvement. This iterative cycle of computational design, experimental synthesis and testing, and model refinement is a powerful engine for accelerating the discovery of new bioactive molecules.

The table below illustrates the synergistic interplay between computational and experimental paradigms in the discovery of this compound derivatives:

Discovery PhaseComputational ParadigmExperimental Paradigm
Hit Identification Virtual screening, Molecular dockingHigh-throughput screening
Lead Optimization QSAR modeling, ADME/Tox predictionChemical synthesis, In vitro biological assays
Mechanism of Action Studies Molecular dynamics simulations, DFT calculationsX-ray crystallography, NMR spectroscopy, Enzyme kinetics
Preclinical Development Pharmacokinetic modelingIn vivo animal studies

This integrated approach, leveraging the predictive power of computational chemistry and the empirical validation of experimental science, represents the future of chemical discovery for scaffolds such as this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Methyl-4-phenylisoxazole derivatives?

  • Methodological Answer : Derivatives of this compound are typically synthesized via cyclocondensation reactions. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was prepared by refluxing appropriate precursors (e.g., hydroxylamine derivatives with β-keto esters) in ethanol, followed by crystallization . Similar protocols involve DMSO as a solvent under reflux for 18 hours, followed by reduced-pressure distillation and recrystallization from water-ethanol mixtures to achieve yields up to 65% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating proton and carbon environments. Infrared (IR) spectroscopy identifies functional groups like C=O and C=N. Mass spectrometry (MS) confirms molecular weight. For example, in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, ¹H NMR peaks at δ 1.30 (triplet, CH₂CH₃) and δ 2.60 (singlet, CH₃) validate substituents .

Q. How can preliminary pharmacological screening be conducted for isoxazole derivatives?

  • Methodological Answer : Isoxazole derivatives are screened for bioactivity (e.g., antibacterial, antiasthmatic) using in vitro assays. For anti-proliferative activity, compounds are tested against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values calculated. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins like EGFR or COX-2 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural characterization of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and packing arrangements. For example, the crystal structure of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate revealed a planar isoxazole ring with dihedral angles <5° between substituents, confirming steric stability . Software like SHELXL refines crystallographic models, addressing discrepancies in NMR/IR data .

Q. What strategies resolve contradictions between spectroscopic and computational data in isoxazole research?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) are resolved by cross-validating data. For instance, Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts, which are compared to experimental values. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

Q. How are reaction conditions optimized for high-yield synthesis of isoxazole derivatives?

  • Methodological Answer : Optimization involves varying solvents (e.g., DMF vs. DMSO), catalysts (e.g., K₂CO₃), and temperatures. For example, replacing DMF with N-methyl-2-pyrrolidone (NMP) in a triazole synthesis increased yields from 50% to 82% by enhancing solubility . Design of Experiments (DoE) models (e.g., Taguchi methods) statistically identify critical parameters.

Q. What safety protocols are essential for handling this compound derivatives?

  • Methodological Answer : Derivatives with reactive groups (e.g., trifluoromethyl) require inert-atmosphere handling (N₂/Ar) due to moisture sensitivity. Safety Data Sheets (SDS) for analogs like ethyl 4-(hydroxymethyl)-5-(3-iodophenyl)isoxazole-3-carboxylate recommend PPE (gloves, goggles) and fume hoods to mitigate inhalation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.